ATPgammaS tetralithium salt
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Overview
Description
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is a synthetic analog of adenosine triphosphate (ATP). This compound is known for its stability and resistance to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves the thiophosphorylation of adenosine triphosphate. The reaction typically requires the use of phosphorothioic acid and lithium salts under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and specific enzymes for hydrolysis. The conditions for these reactions vary depending on the desired outcome but often involve controlled pH and temperature .
Major Products Formed
The major products formed from the reactions of this compound include adenosine diphosphate, phosphorothioic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt involves its interaction with ATP-dependent enzymes and purinergic receptors. The compound acts as a stable analog of ATP, binding to ATP sites and modulating the activity of enzymes and receptors. This interaction leads to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-[γ-thio]triphosphate tetralithium salt: Another stable analog of ATP with similar applications in biochemical research.
Adenosine 5’-phosphosulfate: A compound involved in sulfate metabolism with distinct biochemical properties.
Uniqueness
Adenosine 5’-(trihydrogen diphosphate), monoanhydride with phosphorothioic acid, tetralithium salt is unique due to its resistance to hydrolysis and its ability to act as a stable analog of ATP. This stability makes it particularly valuable in studies requiring prolonged exposure to ATP analogs without degradation .
Properties
IUPAC Name |
tetralithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31;;;;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31);;;;/q;4*+1/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQFDOIBOYDYKH-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Li4N5O12P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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